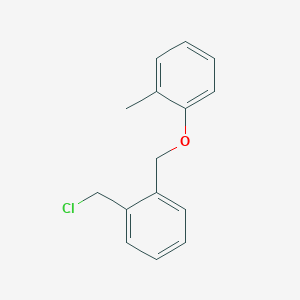

2-(2-Methylphenoxymethyl)benzyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-Methylphenoxymethyl)benzyl chloride" is a chemical species that can be inferred to have a benzyl chloride moiety with a methoxy group and a methyl substituent on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be used to infer some properties and reactions of the compound .

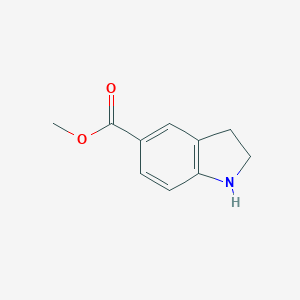

Synthesis Analysis

The synthesis of related compounds involves the use of aromatic aldehydes, amines, and chlorides. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol involves the reaction of o-vanillin with 2-chlorobenzylamine . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a methoxymethyl-substituted aryl methyl ether suggests that the methoxymethyl group can be a versatile handle in synthetic chemistry . These examples suggest that the synthesis of "2-(2-Methylphenoxymethyl)benzyl chloride" could involve the use of a methoxymethyl group in a key step.

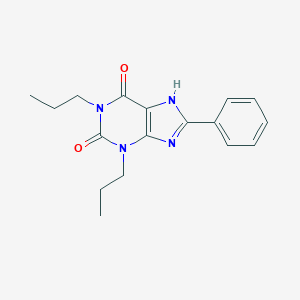

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined, showing it crystallizes in the orthorhombic space group . The molecular conformation of methyl 2-(thiophene-2-carboxamido)benzoate is stabilized by an intramolecular hydrogen bond . These studies indicate that intramolecular interactions can significantly influence the conformation and stability of such molecules.

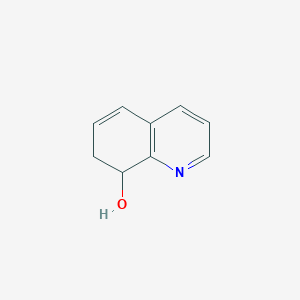

Chemical Reactions Analysis

The reactivity of similar compounds includes photorelease of HCl, selenenylation-acylation, and regioselective demethylation. The photorelease of HCl from 2,5-dimethylphenacyl chloride proceeds through a photoenol intermediate . The 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile in the selenenylation and acylation of C-H acids . These reactions highlight the potential reactivity of the chloro and methoxymethyl groups in related compounds.

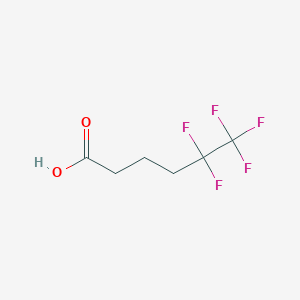

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their molecular structures and intermolecular interactions. For instance, the crystal structure of 2-[(2-chlorophenyl)(hydroxy)methyl]phenol reveals a hexameric aggregate mediated by hydrogen bonds . The crystal and molecular structures of bisphenol flukicides show different conformations adopted by the methylenebisphenol moieties . These findings suggest that "2-(2-Methylphenoxymethyl)benzyl chloride" may also exhibit specific conformational preferences and form intermolecular interactions that could affect its physical state and solubility.

科学的研究の応用

Photorelease Studies

- A study investigated the photorelease of HCl from 2,5-dimethylphenacyl chloride, a compound structurally similar to 2-(2-Methylphenoxymethyl)benzyl chloride, demonstrating the formation of specific products through heterolytic elimination of chloride ion (Pelliccioli et al., 2001).

Reactions with Nucleophiles

- Research on 2-(chloroseleno)benzoyl chloride, a compound related to 2-(2-Methylphenoxymethyl)benzyl chloride, revealed its reactivity with various nucleophiles, such as alkanols and aminoalkanols, leading to selenenylation and acylation (Osajda & Młochowski, 2002).

Analytical Chemistry Applications

- A method for the gas-liquid chromatographic determination of benzethonium chloride (related in function to 2-(2-Methylphenoxymethyl)benzyl chloride) was developed, highlighting the potential for analytical applications of similar compounds (Kawase, Kanno, & Ukai, 1982).

Novel DNA Fluorescence Probes

- Fluorescent benzo[a]phenoxazinium chlorides with specific functional groups have been synthesized and used in photophysical studies with DNA. This research demonstrates the potential of structurally related compounds in biochemical applications (Alves et al., 2011).

Polymer Chemistry

- The synthesis and characterization of AB2 monomers for the creation of hyperbranched polymers were described, where compounds like benzyl chloride, similar to 2-(2-Methylphenoxymethyl)benzyl chloride, were used as key components (Percec, Chu, & Kawasumi, 1994).

Safety And Hazards

特性

IUPAC Name |

1-(chloromethyl)-2-[(2-methylphenoxy)methyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c1-12-6-2-5-9-15(12)17-11-14-8-4-3-7-13(14)10-16/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIECNVDASNEPRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601448 |

Source

|

| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenoxymethyl)benzyl chloride | |

CAS RN |

156489-68-8 |

Source

|

| Record name | 1-(Chloromethyl)-2-[(2-methylphenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)

![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)

![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)